molecular formula C7H5ClFNO2 B7838164 Methyl 6-chloro-3-fluoropicolinate

Methyl 6-chloro-3-fluoropicolinate

Cat. No.: B7838164
M. Wt: 189.57 g/mol
InChI Key: NFOWALMRMRAOIZ-UHFFFAOYSA-N
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Description

Methyl 6-chloro-3-fluoropicolinate: is a chemical compound with the molecular formula C7H5ClFNO2 and a molecular weight of 189.57 6-chloro-3-fluoro-pyridine-2-carboxylic acid methyl ester . This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 6-chloro-3-fluoropicolinic acid .

  • Reaction Conditions: The acid is esterified using methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.

  • Purification: The crude product is purified using techniques such as recrystallization or distillation to achieve the desired purity level.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or ketones .

  • Reduction: Reduction reactions can convert the compound into amines or alcohols .

  • Substitution: Substitution reactions can replace the chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophiles such as ammonia or alkyl halides are used in substitution reactions.

Major Products Formed:

  • Oxidation: Products include 6-chloro-3-fluoropicolinic acid and 6-chloro-3-fluoropicolinic acid derivatives .

  • Reduction: Products include 6-chloro-3-fluoropicolamine and 6-chloro-3-fluoropicolol .

  • Substitution: Products include 6-chloro-3-fluoropicolinate derivatives with various functional groups.

Scientific Research Applications

Chemistry: Methyl 6-chloro-3-fluoropicolinate is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals . Biology: The compound is used in biological studies to understand the effects of halogenated compounds on cellular processes . Medicine: It is investigated for its potential antimicrobial and anticancer properties. Industry: The compound is utilized in the production of pesticides and herbicides due to its biocidal properties.

Mechanism of Action

The mechanism by which Methyl 6-chloro-3-fluoropicolinate exerts its effects involves interference with microbial cell walls and disruption of metabolic pathways . The molecular targets include enzymes and proteins involved in cell growth and division.

Comparison with Similar Compounds

  • Methyl 6-chloro-5-fluoropicolinate: This compound differs by the position of the fluorine atom.

  • Methyl 6-chloro-3-fluoropyridine-2-carboxylate: Another closely related compound with similar applications.

Uniqueness: Methyl 6-chloro-3-fluoropicolinate is unique due to its specific halogenation pattern , which influences its reactivity and biological activity.

Properties

IUPAC Name

methyl 6-chloro-3-fluoropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c1-12-7(11)6-4(9)2-3-5(8)10-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOWALMRMRAOIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 6-chloro-3-fluoropyridin-2-carboxylic acid (250 mg) in methanol (3 ml), 0.3 ml of concentrated sulfuric acid was added, and the reaction solution was heated to reflux for 2.5 hours. The reaction solution was cooled, and then the solvent was distilled off under reduced pressure. To the residue obtained was added 1N aqueous sodium hydroxide, and the mixture was extracted with ethyl acetate. The combined organic layers were washed with a saturated saline solution and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to afford the title compound as a white solid.
Quantity
250 mg
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3 mL
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0.3 mL
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

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